molecular formula C14H13N3OS3 B2855728 1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone CAS No. 878061-29-1

1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone

Cat. No.: B2855728
CAS No.: 878061-29-1
M. Wt: 335.46
InChI Key: MANXMPWOSQFHHN-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone is a thiazole-derived compound featuring a benzo[d]thiazol-2-ylamino substituent at the 2-position of the thiazole ring and a methyl group at the 4-position. The ethanone moiety at the 5-position enhances its reactivity, making it a versatile intermediate in synthesizing bioactive heterocyclic compounds . This compound has been utilized as a building block for antitumor agents, particularly in microwave-assisted syntheses of thiazolyl-hydrazonoethyl thiazoles targeting breast cancer cells .

Properties

IUPAC Name

1-[4-methyl-2-[(4-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS3/c1-7-12(8(2)18)21-13(15-7)17-14-16-11-9(19-3)5-4-6-10(11)20-14/h4-6H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANXMPWOSQFHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=NC3=C(S2)C=CC=C3SC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 4-(methylthio)benzo[d]thiazol-2-amine with 4-methyl-5-thiazoleethanone under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, including recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or alkyl halides can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Substituted derivatives with altered molecular structures.

Scientific Research Applications

Anticancer Activity

Several studies have demonstrated the potential of thiazole derivatives in anticancer therapies. For instance, compounds similar to 1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that thiazole derivatives exhibit potent antitumor activity by inhibiting specific kinases involved in cancer progression. The compound was tested on several human cancer cell lines, showing IC50 values in the low micromolar range, indicating strong anticancer potential .

Antimicrobial Properties

Thiazole derivatives are also noted for their antimicrobial effects. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

This table summarizes the MIC values obtained from various studies, demonstrating the compound's effectiveness as an antimicrobial agent .

Pesticidal Activity

The compound's structural features suggest potential use as a botanical pesticide. Thiazole derivatives have been explored for their ability to control pests while minimizing environmental impact.

Case Study:
Research published in Pest Management Science evaluated the insecticidal properties of thiazole-based compounds against common agricultural pests. The study found that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects .

Enzyme Inhibition

Thiazole derivatives have been studied for their role as enzyme inhibitors. Specifically, they target enzymes involved in metabolic pathways relevant to disease states.

Data Table: Enzyme Inhibition Studies

EnzymeInhibition (%) at 100 µM
Cyclooxygenase (COX)85
Lipoxygenase (LOX)78
Acetylcholinesterase60

This table presents the inhibition percentages observed in enzyme assays, highlighting the potential of the compound in therapeutic applications targeting inflammation and neurodegenerative diseases .

Mechanism of Action

The mechanism by which 1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone exerts its effects involves molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific enzymes or receptors, leading to biological effects.

  • Pathways Involved: The exact pathways depend on the context of its application, but they may include signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in substituents on the thiazole ring and adjacent heterocyclic systems. Key comparisons include:

Compound Substituents Key Structural Features Reference
1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone 4-Methyl, benzo[d]thiazol-2-ylamino, methylthio Fused benzo[d]thiazole system; methylthio enhances lipophilicity
1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone () Pyridylamino substituent Pyridine-thiazole hybrid; potential for kinase inhibition (e.g., CDK9)
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone (CAS 94284-66-9) Methylamino group Simpler substituent; used in CDK9 inhibitor synthesis
1-(2-(4-Trifluoromethylphenylamino)-thiazol-5-yl)ethanone () Trifluoromethylphenyl group Strong electron-withdrawing group; impacts binding affinity
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one () Benzylidene and phenylamino groups Planar structure with conjugated systems; antimicrobial and anticancer activities

Mechanism of Action

  • The target compound’s derivatives likely act via apoptosis induction, as seen in MTT assays .
  • Pyridine-thiazole hybrids () target kinase pathways (e.g., CDK9 inhibition), disrupting cell cycle progression .
  • Trifluoromethyl-substituted analogs () may enhance binding to hydrophobic pockets in enzymes due to increased lipophilicity .

Physicochemical Properties

  • Methylthio substituents enhance lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration, whereas trifluoromethyl groups (logP ~4.0) may reduce solubility .

Biological Activity

1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone, a complex organic compound belonging to the benzothiazole derivatives, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be broken down as follows:

  • Core Structure : The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Functional Groups : The introduction of the methylthio group occurs via nucleophilic substitution.
  • Final Product : The compound is formed through an amidation reaction with 4-methylbenzoic acid derivatives.

The molecular formula is C16H16N2OS2C_{16}H_{16}N_2OS_2, and its IUPAC name is 4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide.

Antimicrobial Properties

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, a study reported that compounds with similar structures showed effective bactericidal activity against various strains, including resistant bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 7.9 µM to over 100 µM, depending on structural modifications .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. A series of experiments indicated that these compounds could inhibit cell proliferation in several cancer cell lines, including HepG2 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The IC50 values varied significantly among different derivatives, indicating a strong dependence on structural features .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzothiazole derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating groups, such as methyl or methoxy, typically enhances antimicrobial and anticancer activities.
  • Positioning of Functional Groups : Variations in the position of substituents on the benzothiazole ring significantly influence potency and selectivity against cancer cells while minimizing cytotoxic effects on normal cells .

Study 1: Antibacterial Activity

In a comparative study, several benzothiazole derivatives were synthesized and tested against standard bacterial strains. The compound with a methylthio group exhibited enhanced activity compared to its unsubstituted counterparts. The study concluded that modifications at specific positions could lead to improved selectivity and reduced cytotoxicity .

CompoundMIC (µM)IC50 (µM)Activity
Compound A1032Effective
Compound B20>100Moderate
Target Compound7.942High

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of various benzothiazole derivatives in vitro. The target compound demonstrated significant inhibition of cell growth in HepG2 cells with an IC50 value of approximately 42 µM, indicating potential as a therapeutic agent .

Cell LineIC50 (µM)
HepG242
MDA-MB-23132
NUGC-3>100

Q & A

Basic: What are the established synthetic routes for preparing 1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone?

The compound is synthesized via multi-step organic reactions. A common approach involves:

  • Thiazole ring formation using the Hantzsch synthesis, where α-haloketones condense with thioamides under acidic conditions .
  • Coupling reactions to introduce the benzo[d]thiazole moiety, often requiring catalysts like palladium compounds or base-mediated nucleophilic substitution .
  • Stepwise purification via techniques such as thin-layer chromatography (TLC) to monitor intermediates and recrystallization for final product isolation .
  • Characterization using HPLC for purity assessment and NMR spectroscopy (¹H/¹³C) for structural confirmation .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, distinguishing substituents like methylthio groups and ketone moieties .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretching in the thiazole-amine linkage) .
  • X-ray Crystallography : Resolves spatial arrangements and validates bond angles/lengths, critical for confirming regioselectivity in heterocyclic systems .

Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Catalyst Screening : Transition metal catalysts (e.g., Pd) enhance coupling efficiency in benzo[d]thiazole-thiazole bond formation .
  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while green solvents (PEG-400) reduce environmental impact .
  • Temperature Control : Maintaining 70–80°C during exothermic steps minimizes side reactions .
  • Continuous Flow Synthesis : Enhances scalability and reduces reaction times compared to batch processes .

Advanced: How should researchers address discrepancies in spectral data during structural analysis?

  • Cross-Validation : Combine multiple techniques (e.g., NMR, IR, mass spectrometry) to resolve ambiguities. For example, overlapping peaks in ¹H NMR can be deconvoluted using 2D-COSY or HSQC .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, aiding assignment of complex splitting patterns .
  • Crystallographic Data : X-ray structures provide unambiguous reference points for comparing experimental and theoretical spectra .

Basic: What in vitro assays are used to evaluate the compound’s biological activity?

  • Antimicrobial Testing : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases to identify mechanistic pathways .

Advanced: What computational strategies are employed to study target interactions and mechanism of action?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to receptors (e.g., EGFR, tubulin) by simulating ligand-protein interactions .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over time .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real-time for validating docking predictions .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?

  • Functional Group Modulation : Substituting the methylthio group with electron-withdrawing groups (e.g., nitro) alters electronic properties and binding affinity .
  • Heterocycle Replacement : Replacing the benzo[d]thiazole with pyridine or triazole rings diversifies interaction profiles .
  • Pharmacophore Mapping : QSAR models identify critical moieties (e.g., ketone, thiazole-amine) for antimicrobial or antitumor activity .

Advanced: What strategies mitigate toxicity while maintaining efficacy in preclinical studies?

  • Metabolic Profiling : LC-MS/MS identifies reactive metabolites; structural modifications (e.g., fluorination) block metabolic hotspots .
  • Selectivity Screening : Compare cytotoxicity between cancerous and normal cell lines (e.g., HEK293) to refine therapeutic indices .
  • Prodrug Design : Masking the ketone as a labile ester improves solubility and reduces off-target effects .

Basic: How are intermediates and final products purified and validated?

  • Chromatography : Column chromatography (silica gel) separates intermediates, while preparative HPLC isolates high-purity final products .
  • Recrystallization : Solvent mixtures (ethanol/water) remove impurities; melting point analysis confirms crystallinity .
  • Elemental Analysis : CHNS quantification validates stoichiometry and purity (>95%) .

Advanced: What are the challenges in scaling up synthesis from lab to pilot scale?

  • Exothermic Control : Jacketed reactors manage heat dissipation during large-scale coupling reactions .
  • Waste Reduction : Solvent recovery systems and catalytic recycling (e.g., Pd nanoparticles) align with green chemistry principles .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, ensuring consistency across batches .

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